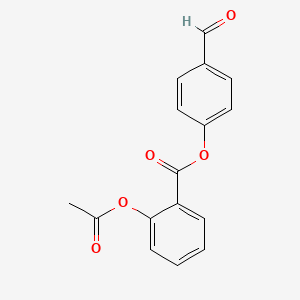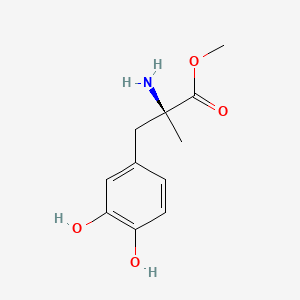
Deacetyl Linezolid Tosylate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deacetyl Linezolid Tosylate Salt is a synthetic derivative of Linezolid, a potent antibiotic used to treat various bacterial infections. It is a white crystalline powder that is soluble in water and has a molecular weight of 557.67 g/mol. This compound is known for its enhanced bioactivity and potency, making it a promising candidate in the field of drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Deacetyl Linezolid Tosylate Salt involves multiple steps. One notable method is the continuous flow synthesis, which involves seven distinct chemical transformations without intermediate purification . This method is advantageous as it allows for greater control of reaction conditions and improved selectivity of target molecules .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced continuous flow technology. This method not only enhances the efficiency of the synthesis process but also ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Deacetyl Linezolid Tosylate Salt undergoes various chemical reactions, including substitution reactions. The tosylate group in the compound makes it a good leaving group, facilitating nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids like hydrochloric acid (HCl) and bases like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can lead to the formation of various derivatives of this compound .
Aplicaciones Científicas De Investigación
Deacetyl Linezolid Tosylate Salt has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medical research, it has been studied for its role in drug development, clinical trials, and its potential benefits and side effects. In environmental research, it is used to study its impact on ecosystems and its role in pollution management. Industrial research focuses on its use in manufacturing processes, improving product quality, and ensuring health and safety.
Mecanismo De Acción
The mechanism of action of Deacetyl Linezolid Tosylate Salt is similar to that of Linezolid. It exerts its antibacterial effects by interfering with bacterial protein translation. Specifically, it binds to the 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This inhibition prevents bacteria from dividing and proliferating .
Comparación Con Compuestos Similares
Comparison: Deacetyl Linezolid Tosylate Salt is unique due to its enhanced bioactivity and potency compared to its parent compound, Linezolid. While Linezolid is effective against Gram-positive bacteria, this compound offers improved pharmacokinetic properties, making it a more potent and efficient drug candidate.
Propiedades
Número CAS |
1334229-25-2 |
|---|---|
Fórmula molecular |
C₁₄H₁₈FN₃O₃·SC₇H₈O₃S |
Peso molecular |
295.31 |
Sinónimos |
(5S)-5-(Aminomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone 4-Methylbenzenesulfonate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)
![4-[(Sodiosulfo)methyl]-6,7-dihydroxy-2H-1-benzopyran-2-one](/img/structure/B1144557.png)
![Toluene, [3H]](/img/structure/B1144558.png)


![(3AR,6aS)-6-hydroxy-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1144567.png)

![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)

